4-[2-(Ethylamino)propyl]phenol
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Overview
Description
4-[2-(Ethylamino)propyl]phenol is an organic compound with the molecular formula C11H17NO It is a phenolic compound characterized by the presence of an ethylamino group attached to the propyl chain, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylamino)propyl]phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with 2-(ethylamino)propyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Phenol and 2-(ethylamino)propyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The phenol is dissolved in a suitable solvent, such as ethanol or methanol, and the base is added. The 2-(ethylamino)propyl chloride is then slowly added to the reaction mixture while maintaining the temperature at around 50-60°C. The reaction is allowed to proceed for several hours until completion.
Workup: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Ethylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroquinone or other reduced phenolic derivatives.
Substitution: Esters or ethers of the phenolic compound.
Scientific Research Applications
4-[2-(Ethylamino)propyl]phenol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antioxidant or antimicrobial agent.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[2-(Ethylamino)propyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The ethylamino group can interact with hydrophobic pockets or ionic sites, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)phenol: Similar structure but with an amino group instead of an ethylamino group.
4-(2-Methylamino)propylphenol: Similar structure but with a methylamino group instead of an ethylamino group.
4-(2-Dimethylamino)propylphenol: Similar structure but with a dimethylamino group instead of an ethylamino group.
Uniqueness
4-[2-(Ethylamino)propyl]phenol is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(ethylamino)propyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12-9(2)8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAILBXLEBDNCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989200 |
Source
|
Record name | 4-[2-(Ethylamino)propyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69389-96-4 |
Source
|
Record name | 4-Hydroxyethylamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069389964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(Ethylamino)propyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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